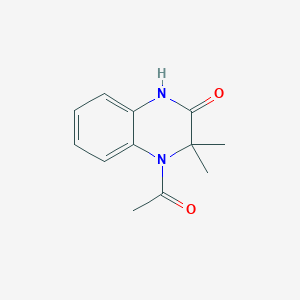
4-acetyl-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-acetyl-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone (ADDQ) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the quinoxaline family, which is known for its diverse pharmacological properties.
Mécanisme D'action
The exact mechanism of action of 4-acetyl-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone is not fully understood. However, studies have suggested that it may act by modulating the activity of neurotransmitters such as serotonin, norepinephrine, and dopamine. Additionally, 4-acetyl-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone has been found to inhibit the activity of enzymes such as monoamine oxidase and acetylcholinesterase, which are involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects:
4-acetyl-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone has been reported to exhibit a range of biochemical and physiological effects. It has been found to increase the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. Moreover, 4-acetyl-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone has been found to reduce oxidative stress and inflammation, which may explain its neuroprotective properties.
Avantages Et Limitations Des Expériences En Laboratoire
4-acetyl-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone has several advantages for lab experiments. It is readily synthesized and can be easily purified. Moreover, it exhibits a range of pharmacological activities, making it a versatile compound for studying the effects of drugs on the nervous system. However, there are also limitations to using 4-acetyl-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone in lab experiments. For instance, its mechanism of action is not fully understood, which may limit its use in certain studies.
Orientations Futures
There are several future directions for research on 4-acetyl-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate its mechanism of action and to identify its molecular targets. Moreover, the development of more potent and selective analogs of 4-acetyl-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone may lead to the discovery of new drugs with improved pharmacological properties.
Méthodes De Synthèse
4-acetyl-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone can be synthesized by the condensation of 2-methyl-3,4-diaminobenzoic acid and acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction yields 4-acetyl-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone as a white crystalline solid with a melting point of 190-192°C.
Applications De Recherche Scientifique
4-acetyl-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone has been extensively studied for its potential therapeutic applications. It has been reported to exhibit a range of pharmacological activities such as anticonvulsant, antidepressant, anxiolytic, and analgesic effects. Moreover, 4-acetyl-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone has been found to possess antioxidant and neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
4-acetyl-3,3-dimethyl-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-8(15)14-10-7-5-4-6-9(10)13-11(16)12(14,2)3/h4-7H,1-3H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNAYHRQNUMLRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2NC(=O)C1(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetyl-3,3-dimethyl-3,4-dihydro-1H-quinoxalin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(3,3-diphenylpiperidin-1-yl)carbonyl]-2-methyl-4,5-dihydropyridazin-3(2H)-one](/img/structure/B5687553.png)
![5-ethyl-N-{2-[3-(trifluoromethyl)phenyl]ethyl}-1,3,4-oxadiazol-2-amine](/img/structure/B5687557.png)
![1,3-dimethyl-N-{2-[(2-methyl-8-quinolinyl)oxy]ethyl}-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B5687570.png)
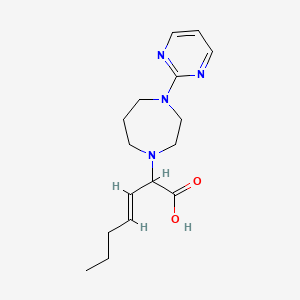
![N-[4-(dimethylamino)phenyl]-2,5-dimethyl-3-furamide](/img/structure/B5687582.png)
![2-[(4-isobutylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5687590.png)
![2-{1-benzyl-5-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-1H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5687598.png)
![N-methyl-2-propyl-N-{[3-(2-pyridinyl)-5-isoxazolyl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B5687606.png)
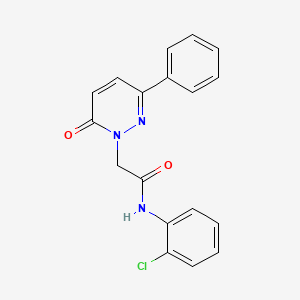
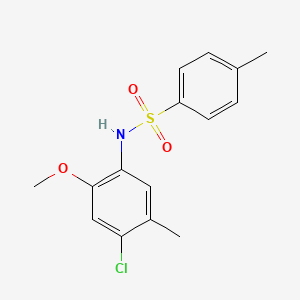
![isopropyl {4-[(benzylamino)carbonyl]phenoxy}acetate](/img/structure/B5687623.png)
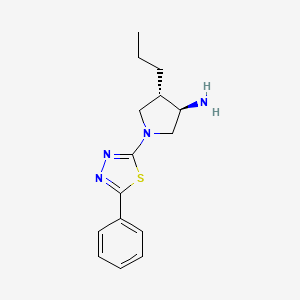
![4'-[1-(dimethylamino)ethyl]-4-methoxybiphenyl-3-carboxamide](/img/structure/B5687643.png)
![N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5687648.png)